molecular formula C7H5FN2O3 B1312824 3-Fluoro-4-nitrobenzamide CAS No. 3556-52-3

3-Fluoro-4-nitrobenzamide

Cat. No. B1312824
CAS RN: 3556-52-3
M. Wt: 184.12 g/mol
InChI Key: CKHYKLBLOPFXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-nitrobenzamide is a chemical compound used as a pharmaceutical intermediate . It has been used in the development of low molecular weight peptidomimetic inhibitors with hydrophobic pocket binding properties and moderate fusion inhibitory activity against HIV-1 gp41-mediated cell fusion .


Synthesis Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . This process involved the intermediacy of benzimidazole linked ortho-chloro amines .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-nitrobenzamide is represented by the formula C7H5FN2O3 . The InChI code for this compound is 1S/C7H5FN2O3/c8-5-2-1-4 (7 (9)11)3-6 (5)10 (12)13/h1-3H, (H2,9,11) .


Chemical Reactions Analysis

The compound has been used in the preparation of novel benzimidazoles having antimycobacterial activity . It has also been used in the preparation of series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing benzimidazole core structure .


Physical And Chemical Properties Analysis

3-Fluoro-4-nitrobenzamide is a solid substance . It has a molecular weight of 184.13 . The compound has a melting point of 150-155°C .

Scientific Research Applications

PET Imaging Ligand

3-Fluoro-4-nitrobenzamide derivatives have shown potential in the field of Positron Emission Tomography (PET) imaging. Compounds synthesized from this chemical, particularly N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, have demonstrated high affinity and selectivity to sigma receptors. This makes them suitable as PET imaging ligands for studying sigma receptors in the human brain, which can have applications in neurology and oncology. The effectiveness of these compounds in PET imaging was supported by their tissue distribution in mice and selective uptake in rat brains. The radioligand synthesized from these compounds showed high uptake and constant radioactivity in organs like the brain, heart, liver, lungs, spleen, kidneys, and small intestine over time, indicating its potential for detailed imaging studies (Shiue et al., 1997).

Synthesis of Fluoronitrobenzamides

The synthesis of fluoronitrobenzamides, including 3-Fluoro-4-nitrobenzamide, has been explored for various applications. A method for synthesizing 2-Fluoro-4-nitrobenzoic acid, a precursor to N-methyl-2-fluoro-4-nitrobenzamide, was developed with good yield. This process involves oxidation of 2-fluoro-4-nitrotoluene and subsequent steps to produce the desired compound. These compounds are important intermediates in pharmaceutical and chemical research, with potential applications in developing new drugs and materials (Xu et al., 2013).

Chemotherapeutic Activity

Certain derivatives of 3-Fluoro-4-nitrobenzamide have been studied for their potential chemotherapeutic activity. For instance, 4-iodo-3-nitrobenzamide and its derivatives have shown action against various tumor cells. The prodrug is reduced in tumor cells to an active form, which can kill the cells. This indicates the potential of these compounds in developing new cancer treatments. Their activity seems to be associated with the induction of cell death in tumor cells, highlighting their relevance in oncology (Mendeleyev et al., 1995).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-Fluoro-4-nitrobenzamide are not mentioned in the search results, its use in the development of inhibitors against HIV-1 gp41-mediated cell fusion and in the preparation of novel benzimidazoles having antimycobacterial activity suggest potential applications in the field of medicinal chemistry.

properties

IUPAC Name

3-fluoro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHYKLBLOPFXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465388
Record name 3-Fluoro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-nitrobenzamide

CAS RN

3556-52-3
Record name 3-Fluoro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-fluoro-4-nitrobenzonitrile (15 g, 90.3 mmol) and K2CO3 (25.03 g, 181.1 mmol) in 100 mL of acetone/water (4:1) was added urea hydrogen peroxide adduct (16.99 g, 180.6 mmol) and the reaction stirred overnight at ambient temperature. DCM (100 mL) and water (500 mL) were added to the reaction mixture, the solution partitioned and the organic layer separated. The aqueous layer was extracted with DCM (3×100 mL) and the combined organic portions, washed with brine (100 mL), filtered through Celite and passed through a PTFE separation frit. The solvent was concentrated in vacuo and the title compound obtained as an orange solid (10 g, 60% yield) after recrystallisation from EtOAc/petroleum ether (40-60° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
25.03 g
Type
reactant
Reaction Step One
Quantity
16.99 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-nitrobenzoic acid, J. Am. Chem. Soc. 66, 1631-1632 (1944), (2.0 g, 10.81 mmol) in tetrahydrofuran (100 mL) at 0° C. was added 4-methyl morpholine (1.78 mL, 16.21 mmol), 1-hydroxybenzotriazole (2.18 g, 16.21 mmol), followed by 1-(3 dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (3.10 g, 16.21 mmol). The reaction was stirred for 1 hour at 0° C., then concentrated ammonium hydroxide was added (2.19 mL, 16.21 mmol). The reaction was allowed to warm slowly to room temperature and stirred overnight. The reaction was then diluted with ethyl acetate and washed with 5% citric acid (50 mL), saturated sodium bicarbonate (50 mL), and saturated sodium chloride (50 mL), dried over magnesium sulfate, filtered and concentrated under reduced pressure to yield a pale yellow powder. The powder was collected and washed with ether, followed by drying under reduced pressure to yield 3-fluoro-4-nitro-benzamide 1.22 g (69%). MS(APCI) m/z 183.0 (M−H). Anal. Calcd. for C7H5N2O3F1: C, 45.66; H, 2.74; N, 15.21. Found: C, 46.03; H, 2.75; N, 15.02.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.78 mL
Type
reactant
Reaction Step Four
Quantity
2.18 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-nitrobenzamide
Reactant of Route 5
3-Fluoro-4-nitrobenzamide
Reactant of Route 6
3-Fluoro-4-nitrobenzamide

Citations

For This Compound
6
Citations
NA Helsby, GJ Atwell, S Yang, BD Palmer… - Journal of medicinal …, 2004 - ACS Publications
… The mononitrobenzamides 9 and 12 were similarly prepared from 3-fluoro-4-nitrobenzamide (29) and 2-nitro-5-fluorobenzamide 33 (30) (Scheme 2); the fluoro compounds were …
Number of citations: 42 pubs.acs.org
M Jangir, R Pathak, S Sharma, S Sharma - Biological Control, 2018 - Elsevier
Bacillus sp. are well-known biocontrol agents against various fungal plant pathogens. The present work was conducted for characterization of antagonistic Bacillus sp., isolated from …
Number of citations: 116 www.sciencedirect.com
T Qin, YY Ma, CE Dong, WL Wu, YY Feng… - Journal of Molecular …, 2022 - Elsevier
Coupling of two distinct pharmacophores, 1,4-naphthoquinone and benzoic acid, endowed with different biological properties, afforded twenty-two hybrid compounds to modulate both …
Number of citations: 2 www.sciencedirect.com
RK Modukuri, D Monsivais, F Li… - Journal of Medicinal …, 2023 - ACS Publications
The discovery of monokinase-selective inhibitors for patients is challenging because the 500+ kinases encoded by the human genome share highly conserved catalytic domains. Until …
Number of citations: 8 pubs.acs.org
D Pagé, E Balaux, L Boisvert, Z Liu, C Milburn… - Bioorganic & medicinal …, 2008 - Elsevier
… N,N-Diethyl-3-fluoro-4-nitrobenzamide (5) was reacted with ammonium hydroxide to give the corresponding anilino product (6). The coupling of this deactivated aniline with (4-…
Number of citations: 66 www.sciencedirect.com
D Pagé, MC Brochu, H Yang, W Brown… - Letters in Drug …, 2006 - ingentaconnect.com
… N,N-Diethyl-3-fluoro-4-nitrobenzamide (6) was reacted with ammonium hydroxide to give the corresponding anilino product (7). The coupling of this deactivated aniline with 2,3-dihydro-…
Number of citations: 19 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.